1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene
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Overview
Description
1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group. It has a molecular formula of C17H10F4 and a molecular weight of 290.25 g/mol .
Preparation Methods
The synthesis of 1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Chemical Reactions Analysis
1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups. Common reagents used in these reactions include organolithium compounds, boron reagents, and palladium catalysts
Scientific Research Applications
1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-5-(4-(trifluoromethyl)phenyl)naphthalene: This compound has a similar structure but differs in the position of the fluoro group.
4-(trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring and is used in various chemical applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C17H10F4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-4-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-9-13(14-3-1-2-4-15(14)16)11-5-7-12(8-6-11)17(19,20)21/h1-10H |
InChI Key |
JRVZWRWZJQLUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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